N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide
Description
Historical Development of 1,5-Benzoxazepine Research
The exploration of 1,5-benzoxazepines began in the mid-20th century, driven by interest in their structural similarity to benzodiazepines, which are renowned for their central nervous system (CNS) activity. Early synthetic routes relied on multistep condensation reactions between 2-aminophenols and ketones, often requiring harsh acidic conditions and prolonged reaction times. A pivotal advancement emerged in 2010 with the development of microwave-assisted, solvent-free synthesis methods, which enabled the efficient production of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines in a single pot. This methodology not only improved yields but also allowed precise control over the benzoxazepine/benzodiazepine ratio by modulating aryl substituents. Subsequent innovations, such as the phosphine-catalyzed aza-Morita–Baylis–Hillman domino reaction, further streamlined access to benzoxazepine derivatives by functionalizing γ-substituted allenoates in one step.
The pharmacological evaluation of early 1,5-benzoxazepines revealed diverse bioactivities, including antioxidant and anti-inflammatory properties. For instance, compound 6f (a hydroxyl-1,5-benzodiazepine) demonstrated potent lipid peroxidation inhibition, while 2 (an amino-1,5-benzoxazepine) exhibited notable lipoxygenase inhibition. These findings underscored the scaffold’s versatility and spurred investigations into anticonvulsant applications, where derivatives like 4p and 5p outperformed phenytoin sodium in maximal electroshock seizure models.
Significance of N-Substituted Benzoxazepines in Medicinal Chemistry
N-Substitution on the benzoxazepine core has proven critical for modulating biological activity and pharmacokinetic properties. The introduction of alkyl groups, such as ethyl or dimethyl moieties at the 3- and 5-positions, enhances metabolic stability and target affinity. For example, 2,2-dimethyl-4-aryl-1,5-benzodiazepines, once considered inaccessible, were synthesized via microwave-assisted methods and shown to exhibit improved antioxidant profiles compared to non-alkylated analogs. Similarly, anticonvulsant studies highlighted that N-arylaminomethylene and N-arylazo substitutions at the 3-position significantly enhanced protection against seizures, with 4p (2-methoxyphenylaminomethylene derivative) achieving 90% efficacy in rodent models.
The ethyl and dimethyl groups in N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide likely contribute to conformational rigidity, potentially optimizing interactions with biological targets such as enzymes or receptors. This structural feature aligns with trends observed in anticancer benzoxazepines, where N-alkylation improved cytotoxicity against multidrug-resistant cell lines.
Evolution of Sulfonamide-Functionalized Heterocyclic Compounds
Sulfonamide functionalization has been a cornerstone of medicinal chemistry since the discovery of sulfanilamide antibiotics. Integrating sulfonamide groups into heterocyclic frameworks enhances solubility, bioavailability, and target engagement through hydrogen bonding and electrostatic interactions. In benzoxazepine chemistry, methanesulfonamide derivatives like the subject compound leverage these advantages. For instance, anticonvulsant benzoxazepines bearing sulfonamide moieties demonstrated superior efficacy in pentylene tetrazole (PTZ) seizure models, likely due to enhanced blood-brain barrier permeability.
The methanesulfonamide group in this compound may further modulate electronic effects on the benzoxazepine core, influencing redox properties or enzyme inhibition potential. Similar strategies have been employed in antioxidant benzoxazepines, where electron-withdrawing substituents increased radical scavenging activity.
Research Objectives and Scope
This article aims to contextualize this compound within the broader landscape of benzoxazepine research. Key objectives include:
- Analyzing synthetic methodologies relevant to its 1,5-benzoxazepine core and sulfonamide functionalization.
- Evaluating the role of N-ethyl and 3,3-dimethyl substitutions in pharmacological activity.
- Identifying potential applications based on structure-activity relationships (SAR) observed in analogous compounds.
By synthesizing insights from antioxidant, anticonvulsant, and anticancer studies, this review seeks to inform future investigations into the target compound’s mechanism of action and therapeutic potential.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-5-16-11-7-6-10(15-21(4,18)19)8-12(11)20-9-14(2,3)13(16)17/h6-8,15H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDRQKGPHPDMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Yield : Electron-rich or bulky groups (e.g., oxetan-3-yl in compound 13 ) reduce synthetic efficiency (20% yield), whereas simpler aryl groups (e.g., phenyl in 14 ) improve yields (75%) due to reduced steric hindrance .
Molecular Properties and Pharmacological Implications
Table 2: Molecular Weight and Functional Group Analysis
Key Observations :
- Molecular Weight Trends : The trifluoroethyl and dimethylbenzenesulfonamide groups in ’s compound increase molecular weight (484.53 g/mol) compared to the target (349.40 g/mol), likely affecting pharmacokinetics (e.g., membrane permeability) .
- Electron-Withdrawing Effects : The trifluoroethyl group in ’s compound introduces strong electron-withdrawing properties, which may enhance binding to hydrophobic pockets in target proteins but reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
